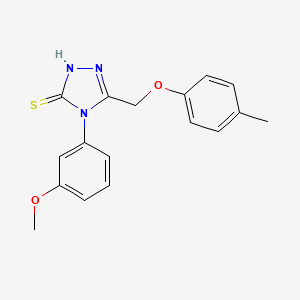
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride under basic conditions.
Attachment of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxy methyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and tolyloxy groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the p-tolyloxy group.
4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but has a phenyl group instead of the p-tolyloxy group.
Uniqueness
4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxyphenyl and p-tolyloxy groups, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C17H17N3O2S |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-12-6-8-14(9-7-12)22-11-16-18-19-17(23)20(16)13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H,19,23) |
Clé InChI |
NJCBXOPJPHJOTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



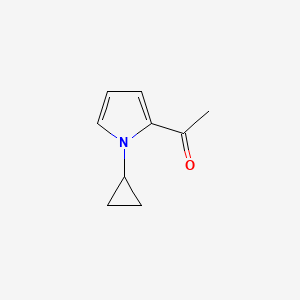
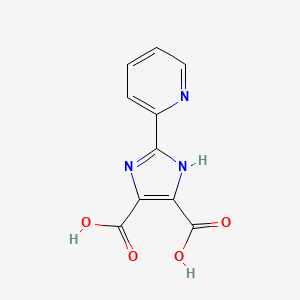


![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)

![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)
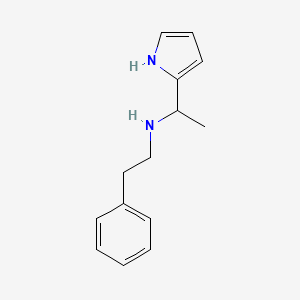
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
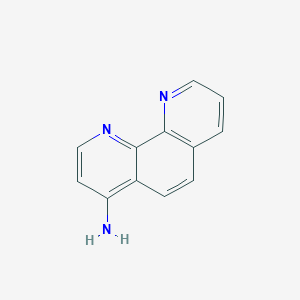
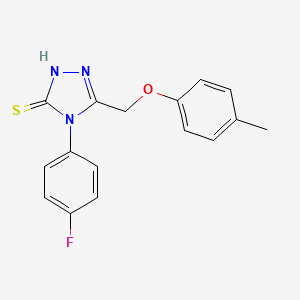
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
